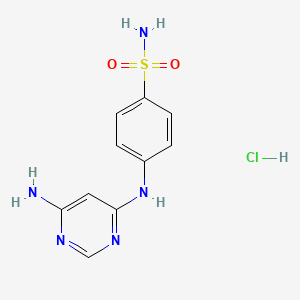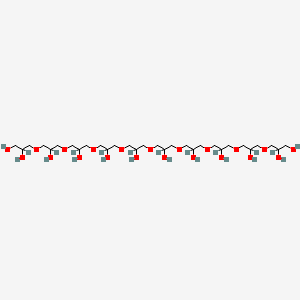
Decaglycerol
Vue d'ensemble
Description
Decaglycerol, also known as Polyglycerol-10, is a polyglycerol ester consisting of ten glycerol units . It is a multi-functional emulsifier which also functions as a surfactant, lubricant, solubilizer, carrier, and crystal modifier for fats and oils .
Synthesis Analysis
Decaglycerol laurates are synthesized using alkaline catalysts under stringent conditions . They can also be prepared through a green lipase-catalyzed process, employing the transesterification of methyl laurate with decaglycerol by the immobilized lipase (Novozym 435) .Molecular Structure Analysis
The molecular formula of Decaglycerol is C30H62O21, and it has a molecular weight of 758.799 .Chemical Reactions Analysis
Decaglycerol laurates are prepared through a green lipase-catalyzed process, employing the transesterification of methyl laurate with decaglycerol . The stability of resveratrol added in the form of an emulsion was significantly higher than that of the free form .Physical And Chemical Properties Analysis
Decaglycerol is a viscous liquid with a pale yellow to light yellow color . It is soluble in Chloroform (sparingly, heated, sonicated), DMSO (soluble, heated), and Methanol . It has a high hydrophilic-lipophilic balance (HLB) value .Applications De Recherche Scientifique
Green Synthesis of Decaglycerol Laurates
Decaglycerol laurates, commonly used as emulsifiers in various industries, have been traditionally synthesized using alkaline catalysts under stringent conditions. Recent research has focused on a more environmentally friendly method using lipase-catalyzed transesterification. This process achieves a high conversion rate and has potential applications in creating more sustainable production methods for these compounds used in food, medicine, and cosmetics (Wang et al., 2019).
Poly(decaglycerol-co-ethylene glycol) Copolymer as Phase Change Material
A novel phase change material, poly(decaglycerol-co-ethylene glycol) [P(DG-co-EG)], has been developed for energy-efficient building materials. This polymer shows a significant crystallization enthalpy and degradation resistance, highlighting its potential in improving energy conservation in building materials (Guo et al., 2012).
Modulation of Human Neutrophil Activity
Decaglycerol mono-oleate (DGMO) has been studied for its effects on human neutrophils. It was found to inhibit the generation of reactive oxygen species in these immune cells. Such findings suggest potential applications of DGMO in modulating immune responses or in treating conditions involving neutrophil activity (Liu et al., 1999).
Impact on Phagocytosis and Respiratory Burst Activity
Further investigation into the effects of DGMO on human neutrophils demonstrated that it does not significantly affect phagocytosis but can down-regulate respiratory burst activity. This highlights its potential role in therapeutic applications related to immune system modulation (Liu et al., 2000).
Surface Activity and Emulsion Stability
Research on nonionic surfactants like decaglycerol mono-oleate (MO750) shows their significant role in stabilizing emulsions, especially in ethanol-in-oil systems. These findings are crucial for the development of stable emulsions in food, cosmetics, and pharmaceuticals (Xu et al., 2001).
Orientations Futures
Decaglycerol has been widely used as emulsifiers in food, medicine, and cosmetic industries . The niosomes obtained in the present study are candidates for cosmetic and pharmaceutical applications because they are formed from nonionic surfactants derived from natural sources . The addition of resveratrol-loaded nano-emulsions to yogurts improves the physicochemical properties and functional factors, realizing the development of nutrient-fortified yogurt .
Propriétés
IUPAC Name |
3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDXPHSIQRTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decaglycerol | |
CAS RN |
9041-07-0 | |
| Record name | Polyglycerin-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decaglycerol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decaglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



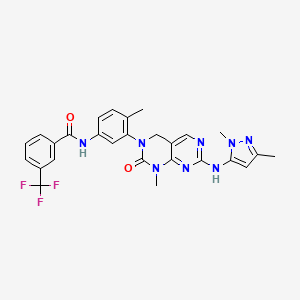
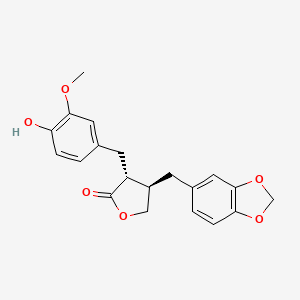
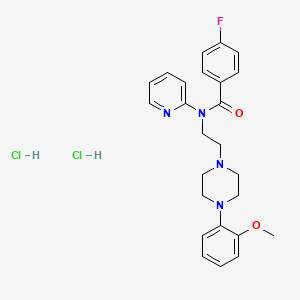
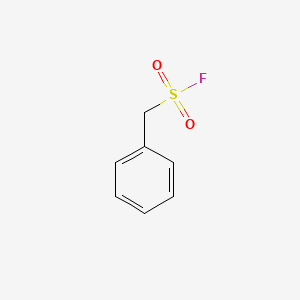
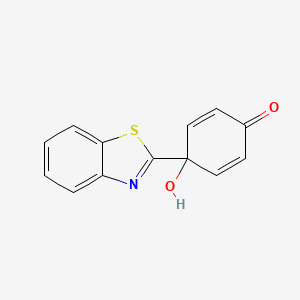
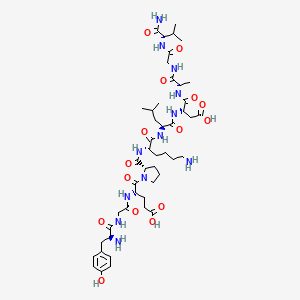
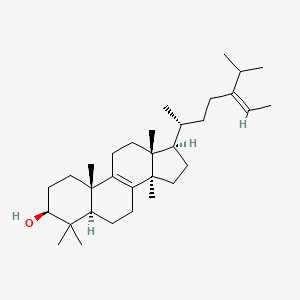
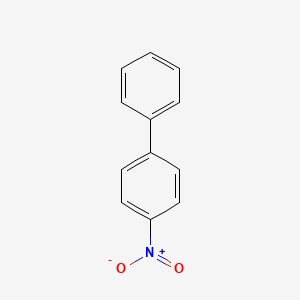
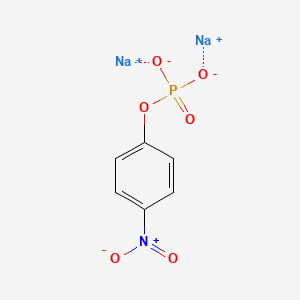
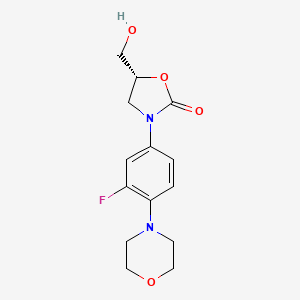
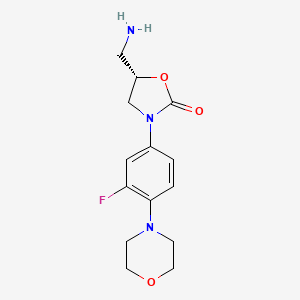
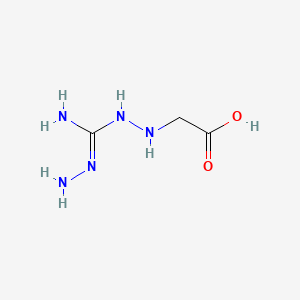
![(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide](/img/structure/B1678920.png)
